molecular formula C8H6BrFO2 B3040780 2-(Bromomethyl)-5-fluorobenzoic acid CAS No. 23990-40-1

2-(Bromomethyl)-5-fluorobenzoic acid

Cat. No.: B3040780
CAS No.: 23990-40-1
M. Wt: 233.03 g/mol
InChI Key: RPQSSQQOHICSIT-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It features a bromomethyl group and a fluorine atom attached to a benzene ring, making it a versatile intermediate in organic synthesis

Scientific Research Applications

2-(Bromomethyl)-5-fluorobenzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-5-fluorobenzoic acid typically involves the bromination of 5-fluorobenzoic acid. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and improve the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluorobenzoic acid undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include carboxylic acids and other oxidized derivatives.

    Reduction: Products include methyl derivatives and other reduced forms.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluorobenzoic acid depends on its specific application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The presence of the fluorine atom can influence the reactivity and stability of the compound, affecting its interactions with molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Bromomethyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.

    5-Fluorobenzoic acid: Lacks the bromomethyl group, limiting its use in nucleophilic substitution reactions.

    2-(Chloromethyl)-5-fluorobenzoic acid: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and applications.

Uniqueness

2-(Bromomethyl)-5-fluorobenzoic acid is unique due to the presence of both bromomethyl and fluorine substituents on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis and various applications .

Properties

IUPAC Name

2-(bromomethyl)-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQSSQQOHICSIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Step 1 A suspension of 5-fluoro-2-methylbenzoic acid (500 mg, 3.24 mmol), N-bromosuccinimide (606 mg, 3.41 mmol) and benzoyl peroxide (47 mg, 0.195 mmol) in tetrachloromethane (10 mL) was heated at 78° C. for 4 h. The hot mixture was filtered and the filtrate was concentrated to provide crude 2-(bromomethyl)-5-fluorobenzoic acid as a white solid (730 mg), used without further purification. 1H NMR (400 MHz, chloroform-d) δ 7.81 (1H, dd, J=9.2, 2.9 Hz), 7.50 (1H, dd, J=8.5, 5.4 Hz), 7.23-7.30 (1H, m), 4.98 (2H, s).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
606 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
47 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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